molecular formula C16H14N2OS B2473195 1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478079-43-5

1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2473195
CAS No.: 478079-43-5
M. Wt: 282.36
InChI Key: AFBYYHWKKKITTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone” is a chemical compound . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including structures similar to "1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone," are known for their anticorrosive properties. They show significant effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. These derivatives, especially those with polar substituents, effectively adsorb on metal surfaces, offering protection against corrosion. This makes them valuable in industrial applications where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).

Biological and Medicinal Applications

  • Synthesis of Heterocyclic Compounds : Certain quinoline and pyrimidine derivatives are pivotal in synthesizing diverse heterocyclic compounds with enhanced biological activity. These compounds are synthesized from various starting materials, including barbituric acid and anthranilic acid, indicating their versatility as intermediates in drug development (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
  • Central Nervous System (CNS) Acting Drugs : Functional chemical groups derived from quinoline and similar compounds have potential roles in synthesizing CNS acting drugs. These substances, due to their structural diversity, can exhibit a range of effects from antidepressant to anticonvulsant activities, showcasing their importance in developing new therapeutic agents (Saganuwan, 2017).
  • Optoelectronic Materials : Quinazolines and pyrimidines, which share structural similarities with the compound , have been utilized in creating optoelectronic materials due to their luminescent properties. These compounds are instrumental in developing electronic devices, highlighting their utility beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

pyrrolidin-1-yl(thieno[2,3-b]quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(18-7-3-4-8-18)14-10-12-9-11-5-1-2-6-13(11)17-15(12)20-14/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBYYHWKKKITTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.